3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclopent-2-en-1-one core with a 2-[4-(dimethylamino)phenyl]ethenyl substituent, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with cyclopent-2-en-1-one under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde and ketone react in the presence of a base such as piperidine or pyridine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(Dimethylamino)phenyl]-3-[(2-pyridin-2-ylethyl)amino]cyclohex-2-en-1-one
- (2E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one
Uniqueness
3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one stands out due to its unique structural features, such as the cyclopent-2-en-1-one core and the 2-[4-(dimethylamino)phenyl]ethenyl substituent
Properties
CAS No. |
481000-78-6 |
---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-[2-[4-(dimethylamino)phenyl]ethenyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C15H17NO/c1-16(2)14-8-5-12(6-9-14)3-4-13-7-10-15(17)11-13/h3-6,8-9,11H,7,10H2,1-2H3 |
InChI Key |
DTUFKPVEGUVDLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.